molecular formula C20H15NO2 B8711648 2-(9-Carbazolyl)benzoic acid methyl ester

2-(9-Carbazolyl)benzoic acid methyl ester

Cat. No.: B8711648
M. Wt: 301.3 g/mol
InChI Key: FLMRJQDGQRDSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(9H-carbazol-9-yl)benzoate is an organic compound with the molecular formula C20H15NO2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle, and benzoic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Carbazolyl)benzoic acid methyl ester typically involves the esterification of 2-(9H-carbazol-9-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9H-carbazol-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted carbazole derivatives.

Scientific Research Applications

Methyl 2-(9H-carbazol-9-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it useful in studying biological interactions and mechanisms.

    Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 2-(9-Carbazolyl)benzoic acid methyl ester exerts its effects involves interactions with molecular targets and pathways. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-carbazol-9-yl)ethyl acrylate
  • 9-benzyl-9H-carbazole
  • 2-(3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole-9-yl) ethyl methacrylate

Uniqueness

Methyl 2-(9H-carbazol-9-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and material properties.

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

methyl 2-carbazol-9-ylbenzoate

InChI

InChI=1S/C20H15NO2/c1-23-20(22)16-10-4-7-13-19(16)21-17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3

InChI Key

FLMRJQDGQRDSPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L round bottom flask was charged with carbazole (8.36 g, 50 mmol), methyl-2-bromobenzoate (15 g, 75 mmol), K2CO3 (7 g, 50 mmol), Na2SO4 (7.1 g, 50 mmol), Cu powder (0.3 g, 5 mmol), and nitrobenzene, and the mixture was reacted at 190° C. for 24 hours. After the reaction was completed, the resultant product was extracted with methylene chloride and water. The organic layer was dried with MgSO4, and purified by silica gel column (ethyl acetate:hexane=1:5) to give 12 g of a product (79.6%).
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
79.6%

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